molecular formula C20H23N5OS B2639621 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034446-21-2

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2639621
CAS No.: 2034446-21-2
M. Wt: 381.5
InChI Key: QOSBRWCJIKVVJX-UHFFFAOYSA-N
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Description

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis and Docking Studies

    Piperazine-1-yl-1H-indazole derivatives are significant in the field of medicinal chemistry, demonstrating a simple and efficient synthesis process. These compounds are characterized by spectral analysis, and their structures are evaluated through docking studies, highlighting their potential pharmaceutical applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

  • Metabolism-Dependent Mutagenicity

    A study on a compound containing a piperazinyl indazole motif explored its metabolism-dependent mutagenicity. It involved a novel P450-mediated metabolic reaction, indicating the importance of understanding metabolic pathways in the development of safer pharmaceuticals (Hao Chen et al., 2006).

  • Pharmacological Evaluation of Novel Derivatives

    Research on the synthesis and pharmacological evaluation of derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine indicates a method for creating compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017).

Biological Screening and Pharmaceutical Potential

  • Anticancer Evaluation

    A study on di- and trifunctional substituted 1,3-thiazoles, which include piperazine substituents, revealed significant anticancer activity across various cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Kostyantyn Turov, 2020).

  • Dopamine D4 Receptor Ligands

    Research on 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles as high affinity ligands for the human dopamine D4 receptor highlights the potential for developing treatments for neurological disorders with improved selectivity over ion channels (I. Collins et al., 1998).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. A study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides mentioned the importance of testing a medicine for its property of hemolysis, as it relates directly to the safety and efficacy of the medication .

Mechanism of Action

    Target of Action

    The compound contains a piperazine ring, which is a common feature in many drugs that interact with the serotonergic system in the brain . Therefore, it’s possible that “1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” might interact with serotonin receptors or transporters.

    Mode of Action

    If the compound does interact with the serotonergic system, it might do so by binding to serotonin receptors or transporters, thereby modulating the levels of serotonin in the synaptic cleft .

    Biochemical Pathways

    The serotonergic system plays a crucial role in mood regulation, and alterations in this system can lead to conditions such as depression and anxiety .

    Pharmacokinetics

    The compound’s ADME properties would depend on various factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier .

    Result of Action

    The ultimate effects of the compound would depend on its specific mechanism of action. If it does act on the serotonergic system, it could potentially have antidepressant or anxiolytic effects .

    Action Environment

    Various factors can influence the action of a drug, including the pH of the environment, the presence of other drugs or substances, and individual differences in metabolism and excretion .

Biochemical Analysis

Biochemical Properties

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human, mouse, and bovine TLR4 proteins, exhibiting appreciable binding energies ranging from -8.5 to -9.0 Kcal/mol

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can reduce elevated glucose and triglyceride levels in animal models of obesity induced by a high-fat diet . This indicates its potential in managing metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which are involved in regulating lipid and carbohydrate profiles . This mechanism of action highlights its potential therapeutic applications in treating metabolic syndrome and related conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has shown stability and minimal degradation over extended periods. Long-term studies have indicated that it maintains its efficacy in reducing glucose and triglyceride levels without significant adverse effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces glucose and triglyceride levels without causing significant side effects. At higher doses, some adverse effects, such as moderate reduction in body fat, have been observed . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and carbohydrate metabolism. The compound’s ability to modulate these pathways suggests its potential in managing metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are crucial for its efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .

Properties

IUPAC Name

1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-18(13-15-5-12-27-14-15)23-8-10-24(11-9-23)20-19-16-3-1-2-4-17(16)22-25(19)7-6-21-20/h5-7,12,14H,1-4,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBRWCJIKVVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.